Cas no 19179-36-3 (3,5-Dihydroxybenzonitrile)

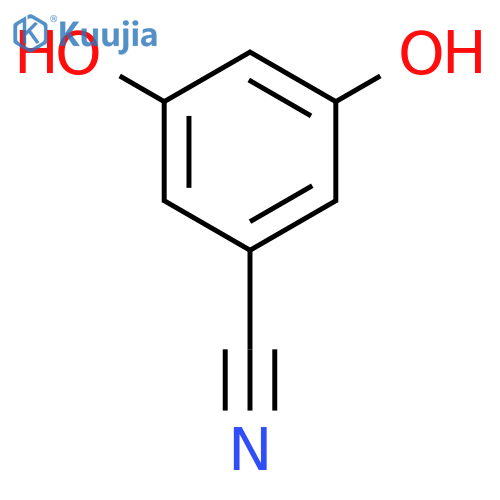

3,5-Dihydroxybenzonitrile structure

商品名:3,5-Dihydroxybenzonitrile

3,5-Dihydroxybenzonitrile 化学的及び物理的性質

名前と識別子

-

- 3,5-Dihydroxybenzonitrile

- 3,5-Dihydroxy-benzonitrile

- 3,5-dihydroxycyanobenzene

- 5-cyanoresorcinol

- Benzonitrile,3,5-dihydroxy

- alpha-Resorcylonitrile

- AKOS BB-9154

- 3,5-DIHYDROXYBENZONI

- Benzonitrile, 3,5-dihydroxy-

- 3,5-dihydroxybenzenecarbonitrile

- 3,5-Dihydroxybenzonitrile 98%

- 2-hydroxy-6-methyl-3-[(E)-3-phenylprop-2-enoyl]-1H-pyridin-4-one

- 4MA4PW9ML5

- 19179-36-3

- SCHEMBL214163

- EINECS 242-859-6

- GS-6005

- MFCD00016453

- SB34723

- 3,5-Dihydroxybenzonitrile, AldrichCPR

- FT-0614623

- J-012396

- 4,4-isopropylidenebis[(allyloxy)benzene]

- H10611

- a-Resorcylonitrile

- AKOS004121467

- 3,5-DIHYDROXY BENZONITRILE

- DTXSID00172711

- A813520

- Benzonitrile,3,5-dihydroxy-

- NS00026254

- AM814

- AC-16415

- DB-065759

- DTXCID5095202

-

- MDL: MFCD00016453

- インチ: InChI=1S/C7H5NO2/c8-4-5-1-6(9)3-7(10)2-5/h1-3,9-10H

- InChIKey: ABHOEQJNEOMTEK-UHFFFAOYSA-N

- ほほえんだ: N#CC1=CC(O)=CC(O)=C1

- BRN: 6322491

計算された属性

- せいみつぶんしりょう: 135.03200

- どういたいしつりょう: 135.032028

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 10

- 回転可能化学結合数: 0

- 複雑さ: 150

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 互変異性体の数: 5

- 疎水性パラメータ計算基準値(XlogP): 0.9

- ひょうめんでんか: 0

- トポロジー分子極性表面積: 64.2

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.42±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 190-193°C

- ふってん: 336.4°C at 760 mmHg

- フラッシュポイント: 157.2 °C

- 屈折率: 1.5800 (estimate)

- ようかいど: 微溶性(3.4 g/l)(25ºC)、

- すいようせい: Soluble in water.

- PSA: 64.25000

- LogP: 0.96948

- ようかいせい: 自信がない

3,5-Dihydroxybenzonitrile セキュリティ情報

-

記号:

- シグナルワード:Danfer

- 危害声明: H331,H302,H315,H319,H335

-

警告文:

P261,P305

P351

P338,P302

P352,P321,P405,P501A - 危険物輸送番号:3439

- 危険カテゴリコード: 20/22-36/37/38

- セキュリティの説明: S26-S36/37/39

-

危険物標識:

- 危険レベル:6.1

- 危険レベル:6.1

- セキュリティ用語:6.1

- 包装等級:III

- ちょぞうじょうけん:4°Cで保存し、-4°Cで保存するのがより良い

- 包装カテゴリ:III

- 包装グループ:III

- リスク用語:R20/22; R36/37/38

3,5-Dihydroxybenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

3,5-Dihydroxybenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR5346-1g |

3,5-Dihydroxybenzonitrile |

19179-36-3 | 98% | 1g |

£26.00 | 2025-03-21 | |

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | L05642-1g |

3,5-Dihydroxybenzonitrile, 98% |

19179-36-3 | 98% | 1g |

¥1204.00 | 2023-03-01 | |

| Apollo Scientific | OR5346-5g |

3,5-Dihydroxybenzonitrile |

19179-36-3 | 98% | 5g |

£78.00 | 2025-02-20 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031211-250mg |

3,5-Dihydroxybenzonitrile |

19179-36-3 | 98% | 250mg |

¥51 | 2024-05-25 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1024682-25g |

3,5-Dihydroxybenzonitrile |

19179-36-3 | 98% | 25g |

¥3325 | 2023-04-15 | |

| eNovation Chemicals LLC | D555104-1g |

3,5-Dihydroxybenzonitrile |

19179-36-3 | 97% | 1g |

$218 | 2024-05-24 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0783-1g |

3,5-Dihydroxy-benzonitrile |

19179-36-3 | 97% | 1g |

1679.12CNY | 2021-05-08 | |

| Alichem | A014003140-1g |

3,5-Dihydroxybenzonitrile |

19179-36-3 | 97% | 1g |

$1490.00 | 2023-09-02 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0783-1g |

3,5-Dihydroxy-benzonitrile |

19179-36-3 | 97% | 1g |

¥1679.12 | 2025-01-21 | |

| 1PlusChem | 1P003J45-250mg |

3,5-Dihydroxybenzonitrile |

19179-36-3 | 98% | 250mg |

$7.00 | 2024-06-17 |

3,5-Dihydroxybenzonitrile 関連文献

-

Hale Ocak,Belk?z Bilgin-Eran,Marko Prehm,Stefan Schymura,Jan P. F. Lagerwall,Carsten Tschierske Soft Matter 2011 7 8266

-

Yanrong Zhang,Qin Tu,Dong-En Wang,Yun Chen,Bingzhang Lu,Mao-Sen Yuan,Jinyi Wang New J. Chem. 2013 37 2358

19179-36-3 (3,5-Dihydroxybenzonitrile) 関連製品

- 767-00-0(4-Hydroxybenzonitrile)

- 79370-78-8(5-Hydroxyisophthalonitrile)

- 873-62-1(M-cyanophenol)

- 95658-81-4(3-Hydroxy-5-methylbenzonitrile)

- 2411280-16-3(1-{4-[(Oxiran-2-yl)methoxy]phenyl}pyrrolidine)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 624-75-9(Iodoacetonitrile)

- 1375474-07-9(2-methyl-1-propyl-1H-indole-3-sulfonyl chloride)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:19179-36-3)3,5-Dihydroxybenzonitrile

清らかである:99%

はかる:25g

価格 ($):284.0